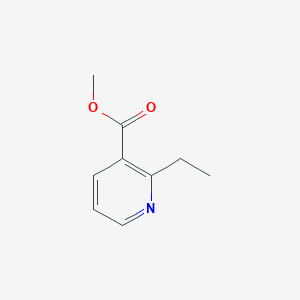
2-エチルニコチン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethylnicotinate is an organic compound belonging to the class of nicotinic acid esters. It is characterized by the presence of a methyl ester group attached to the 2-position of the nicotinic acid ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
Methyl 2-ethylnicotinate has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid derivatives, which are known for their lipid-lowering effects.
Industry: Methyl 2-ethylnicotinate is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Methyl 2-ethylnicotinate, a methyl ester of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
Methyl 2-ethylnicotinate interacts with its targets by promoting peripheral vasodilation . This interaction enhances local blood flow at the site of application .
Biochemical Pathways
Methyl 2-ethylnicotinate affects the peripheral vasodilation pathway . This pathway involves the dilation of blood vessels in the outer (peripheral) parts of the body, which can affect blood pressure and blood flow. The downstream effects of this pathway include increased blood flow and relief from muscle and joint pain .
Pharmacokinetics
Following topical administration, methyl 2-ethylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The molecular and cellular effects of Methyl 2-ethylnicotinate’s action involve the dilation of peripheral blood vessels, leading to enhanced local blood flow . This increased blood flow can help alleviate muscle and joint pain, making Methyl 2-ethylnicotinate a useful ingredient in topical preparations for these conditions .
生化学分析
Biochemical Properties
Methyl 2-ethylnicotinate, like other esters of niacin, is involved in the biosynthesis and salvage pathways of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . The compound interacts with various enzymes, proteins, and other biomolecules in these pathways. The nature of these interactions typically involves the transfer of methyl groups, a process that is fundamental to many biochemical reactions .
Cellular Effects
The effects of Methyl 2-ethylnicotinate on cells are largely tied to its role in NAD+ biosynthesis. NAD+ is a key player in cellular metabolism, influencing cell function through its involvement in redox reactions, cell signaling pathways, and gene expression . The presence of Methyl 2-ethylnicotinate, therefore, can have significant impacts on these cellular processes.
Molecular Mechanism
Methyl 2-ethylnicotinate exerts its effects at the molecular level primarily through its involvement in NAD+ biosynthesis and salvage pathways It may participate in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Methyl 2-ethylnicotinate is involved in the metabolic pathways of NAD+ biosynthesis and salvage It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-ethylnicotinate can be synthesized through the esterification of 2-ethylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of methyl 2-ethylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: Methyl 2-ethylnicotinate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 2-ethylnicotinol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: 2-ethylnicotinic acid.
Reduction: 2-ethylnicotinol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
類似化合物との比較
Methyl nicotinate: Another ester of nicotinic acid, used for its vasodilatory effects.
Ethyl nicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Uniqueness: Methyl 2-ethylnicotinate is unique due to the presence of both a methyl ester and an ethyl group on the nicotinic acid ring. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
特性
IUPAC Name |
methyl 2-ethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCLYQKVHAEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
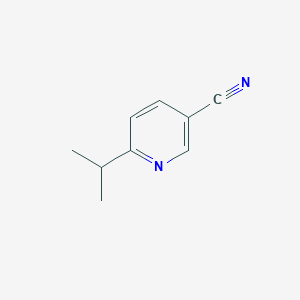

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2584900.png)
![6-((4-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2584902.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2584907.png)
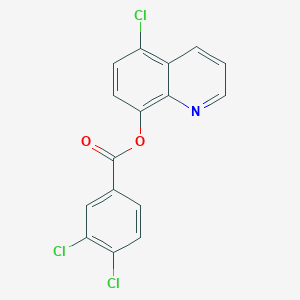
![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride](/img/structure/B2584909.png)
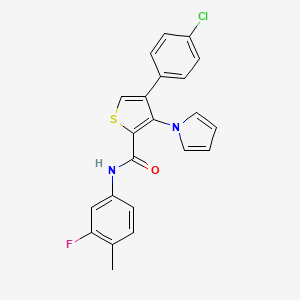
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2584914.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2584915.png)
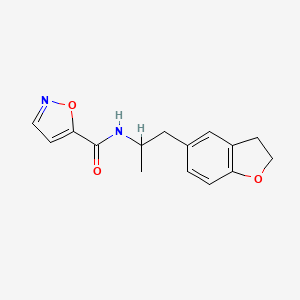
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2584917.png)
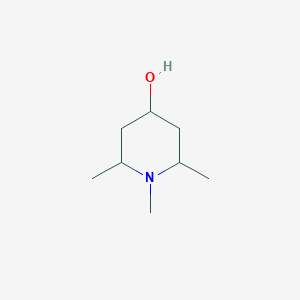
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2584919.png)
